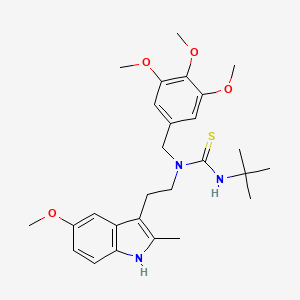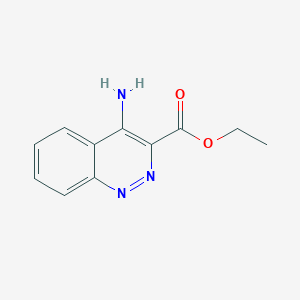
1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a carboxamide group (-CONH2), a sulfonamide group (-S(=O)2NH2), and a bromophenyl group (a benzene ring with a bromine atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The amide and sulfonamide groups could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Research into stereochemically pure enantiomers of phenylpiracetam (a structural analog based on the pyrrolidin-2-one pharmacophore) demonstrates the importance of configuration on biological properties. Studies have shown that the pharmacological profile of compounds can be significantly enhanced by focusing on the most effective stereoisomer, indicating a direct relationship between stereochemistry and pharmacological activity. This has implications for the design and synthesis of new compounds with improved efficacy and specificity (Veinberg et al., 2015).
Sulfonamide Inhibitors
Sulfonamide compounds, known for their significant antibacterial properties, have also been explored for their potential in other therapeutic areas. Research covering sulfonamide inhibitors from 2013 to the present has highlighted their role in various conditions, including cancer, glaucoma, inflammation, and even dandruff, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Gulcin & Taslimi, 2018).
Antiviral and Anticancer Applications
Indolylarylsulfones, exhibiting potent inhibitory effects against HIV-1 reverse transcriptase, underline the potential of sulfone-containing compounds in developing antiviral and anticancer therapies. Structural modifications in these compounds have led to improved drug candidates for AIDS treatment, suggesting a promising research avenue for similar compounds (Famiglini & Silvestri, 2018).
Synthesis of N-heterocycles
The use of tert-butanesulfinamide in the synthesis of N-heterocycles through sulfinimines provides a methodological framework for accessing structurally diverse piperidines, pyrrolidines, and azetidines. These findings highlight the potential for compounds like 1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide to serve as intermediates in the synthesis of therapeutically relevant compounds (Philip et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could involve exploring its utility in different types of chemical reactions .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-[3-(methanesulfonamido)phenyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S/c1-27(25,26)21-15-6-3-5-14(10-15)20-18(24)12-8-17(23)22(11-12)16-7-2-4-13(19)9-16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRHHWGKQQHKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)
![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)

![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)


![6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2557726.png)

![3-(4-Fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxo-spiro[1,3-thiazolidine-2,3'-indoline]-2',4-dione](/img/structure/B2557728.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)
